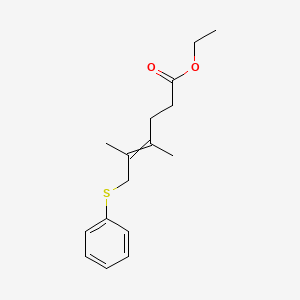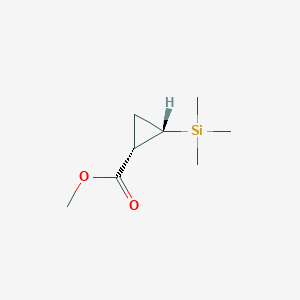![molecular formula C12H20ClO8P B14474771 Tetrakis[(acetyloxy)methyl]phosphanium chloride CAS No. 65444-22-6](/img/structure/B14474771.png)
Tetrakis[(acetyloxy)methyl]phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[(acetyloxy)methyl]phosphanium chloride is an organophosphorus compound with the chemical formula [P(CH2OCOCH3)4]Cl. It is a white, water-soluble salt that has applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis[(acetyloxy)methyl]phosphanium chloride can be synthesized by treating phosphine with acetic anhydride in the presence of hydrochloric acid. The reaction proceeds as follows: [ PH3 + 4 (CH3CO)2O + HCl \rightarrow [P(CH2OCOCH3)4]Cl + 4 CH3COOH ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Tetrakis[(acetyloxy)methyl]phosphanium chloride can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the acetyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Compounds with different functional groups replacing the acetyloxy groups.
Applications De Recherche Scientifique
Chemistry
Tetrakis[(acetyloxy)methyl]phosphanium chloride is used as a precursor in the synthesis of various organophosphorus compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology
In biological research, this compound is used to study the effects of organophosphorus compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is being studied for its potential use in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used as a flame retardant and as a biocide in water treatment systems. It is also used in the production of polymers and other materials.
Mécanisme D'action
Tetrakis[(acetyloxy)methyl]phosphanium chloride exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The compound can also affect cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: This compound is similar in structure but has hydroxymethyl groups instead of acetyloxy groups.
Tris(hydroxymethyl)phosphine: Another related compound with three hydroxymethyl groups.
Uniqueness
Tetrakis[(acetyloxy)methyl]phosphanium chloride is unique due to its acetyloxy groups, which confer different chemical properties and reactivity compared to similar compounds. This makes it useful in specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
65444-22-6 |
|---|---|
Formule moléculaire |
C12H20ClO8P |
Poids moléculaire |
358.71 g/mol |
Nom IUPAC |
tetrakis(acetyloxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C12H20O8P.ClH/c1-9(13)17-5-21(6-18-10(2)14,7-19-11(3)15)8-20-12(4)16;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WNHPCUPDZOUDIQ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC[P+](COC(=O)C)(COC(=O)C)COC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)


![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)


![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)







